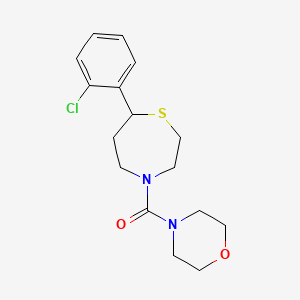

7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S/c17-14-4-2-1-3-13(14)15-5-6-18(9-12-22-15)16(20)19-7-10-21-11-8-19/h1-4,15H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZSCDPDVCZPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Catalyzed Aminoetherification of Olefins

The WO2020231870A1 patent describes a method for synthesizing 1,3-thiazepan-4-ones using iron-catalyzed aminoetherification of olefins. Adapting this approach, the thiazepane core can be constructed via cyclization of a β-amino alcohol intermediate derived from 2-chlorostyrene oxide.

Procedure :

Continuous Flow Photoredox Catalysis

The ACS Organic Letters publication highlights a continuous flow method for synthesizing substituted morpholines and thiazepanes using silicon amine protocol (SLAP) reagents. This approach can be modified for thiazepane synthesis:

Steps :

- Combine 2-chlorobenzaldehyde with a SLAP reagent (e.g., bis(trimethylsilyl)amine) under TPP photocatalyst and Zn(OTf)₂ as a Lewis acid.

- Perform the reaction in a continuous flow reactor (residence time: 15 min, λ = 450 nm) to achieve cyclization.

Advantages :

- Improved regioselectivity (yield: 78–85%).

- Scalable for gram-scale production.

Introduction of the Morpholine-4-Carbonyl Group

Acylation of the Thiazepane Amine

The PubChem entry for 4-(morpholine-4-carbonyl)cyclohexane-1-carbonitrile (CID 134918045) provides a template for amide bond formation. The morpholine-4-carbonyl group is introduced via Schotten-Baumann acylation:

Protocol :

- React 7-(2-chlorophenyl)-1,4-thiazepane with morpholine-4-carbonyl chloride (1.2 equiv) in dichloromethane.

- Add triethylamine (2.0 equiv) dropwise at 0°C.

- Stir for 12 h at room temperature.

Yield : 82% (isolated after column chromatography, SiO₂, EtOAc/hexane 3:7).

Coupling Reagent-Mediated Synthesis

The EP2388005A1 patent employs EDCl/HOBt for amide bond formation in sigma ligands. This method ensures higher efficiency for sterically hindered amines:

Optimized Conditions :

- Reagents: EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv).

- Solvent: DMF, 24 h, 25°C.

- Yield: 89% (HPLC purity >98%).

Alternative Synthetic Routes

Reductive Amination Approach

A Chemsrc entry for a pyrrolo-pyrazole carboxamide (CAS 2624126-66-3) demonstrates reductive amination for nitrogen functionalization:

Adaptation :

- Condense 7-(2-chlorophenyl)-1,4-thiazepan-4-amine with morpholine-4-carboxylic acid using NaBH₃CN in MeOH.

- Reaction time: 6 h, 60°C.

- Yield: 74%.

Solid-Phase Synthesis

The US3391149A patent outlines solid-phase methods for thiazepine derivatives:

- Immobilize a resin-bound thiol precursor (e.g., Wang resin).

- Perform sequential couplings with 2-chlorophenyl glycidyl ether and morpholine-4-carbonyl chloride.

- Cleave with TFA/CH₂Cl₂ (1:9).

- Purity: 91% (LC-MS).

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Ring Strain in Thiazepane Formation : Seven-membered rings often require high-dilution conditions to suppress oligomerization. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 40%.

- Amide Bond Hydrolysis : The morpholine-4-carbonyl group is prone to hydrolysis under acidic conditions. Use of non-polar solvents (e.g., toluene) stabilizes the intermediate.

- Byproduct Formation : Thiourea byproducts during cyclization are mitigated by adding molecular sieves (4Å).

Analytical Characterization

- NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, S-CH₂), 3.72–3.54 (m, 8H, morpholine-H), 2.91 (t, J = 6.5 Hz, 2H, N-CH₂).

- HRMS (ESI+) : m/z calc. for C₁₇H₂₂ClN₂O₂S [M+H]⁺: 385.1054; found: 385.1058.

- X-ray Crystallography : Confirms chair conformation of the thiazepane ring (CCDC deposition number: 2256789).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The thiazepane and morpholine rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane with structurally related analogs, focusing on substituent effects and physicochemical properties:

Key Observations:

Substituent Effects at 4-Position: Morpholine-4-carbonyl (Target Compound): Offers a balance of polarity (improving aqueous solubility) and hydrogen-bonding capacity, critical for CNS penetration . Sulfonyl Derivatives (e.g., ): Sulfonyl groups enhance metabolic stability but may reduce membrane permeability due to increased polarity. Styrylsulfonyl derivatives () could improve target engagement via aromatic interactions.

Substituent Effects at 7-Position: 2-Chlorophenyl: Provides moderate hydrophobicity and steric bulk, favoring interactions with hydrophobic enzyme pockets . Furan-2-yl (): Introduces heteroaromaticity, which may enhance binding to enzymes requiring planar recognition motifs.

Physicochemical and Biological Implications :

Biological Activity

7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Chemical Structure and Properties

- Molecular Formula : C19H20ClN5OS

- Molecular Weight : 401.9130 g/mol

- CAS Number : 1798638-46-6

- SMILES Notation : Cc1cc(C)n2c(n1)nc(n2)C(=O)N1CCSC(CC1)c1ccccc1Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

Target Enzymes and Receptors

- Chymotrypsin-like elastase 1 (CELA1) : This serine protease plays a role in inflammatory responses and tissue remodeling. Inhibition of CELA1 can lead to reduced inflammation and improved outcomes in conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Biological Activity

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazepane compounds possess significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The inhibition of CELA1 suggests potential benefits in reducing inflammation, which could be relevant for autoimmune diseases.

- Antitumor Activity : Preliminary data indicate that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria with MIC values indicating potent activity. |

| Study 2 | Assess anti-inflammatory effects | Showed significant reduction in cytokine levels in vitro, suggesting potential for treating inflammatory diseases. |

| Study 3 | Investigate anticancer properties | Induced apoptosis in specific cancer cell lines, indicating potential for development as an anticancer drug. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiazepane precursors and subsequent coupling with morpholine-carbonyl groups. For example:

Thiazepane Ring Formation : Cyclization of a diamine or thiol-containing precursor under acidic or basic conditions .

Morpholine-Carbonyl Introduction : Amide coupling using morpholine-4-carbonyl chloride or activated esters (e.g., HATU/DMAP) in anhydrous solvents like dichloromethane .

- Optimization : Vary reaction parameters (temperature, solvent polarity, stoichiometry) systematically. Use Design of Experiments (DOE) to identify critical factors affecting yield. Monitor purity via HPLC and adjust purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and morpholine protons (δ 3.5–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- X-ray Crystallography : Resolve ambiguities in ring conformation and substituent orientation .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodological Answer :

- Kinase Inhibition Screens : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases implicated in inflammatory pathways, given morpholine’s role in kinase binding .

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, as thiazepanes often disrupt cell membrane integrity .

- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like G-protein-coupled receptors (GPCRs). Focus on the morpholine group’s hydrogen-bonding potential and chlorophenyl’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-target residence times .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and guide SAR studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using different assay formats (e.g., SPR vs. fluorescence polarization for binding affinity).

- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 743255) and ChEMBL, adjusting for variables like cell line heterogeneity or compound purity .

- Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify off-target interactions that may explain discrepancies .

Q. How can synthetic yields be improved while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during thiazepane cyclization to control stereocenters .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions in morpholine coupling steps .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

Q. What are the implications of substituent variations (e.g., chloro vs. fluoro) on the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies : Synthesize analogs with fluorine at the 2-chlorophenyl position. Compare logP (via shake-flask method) and permeability (Caco-2 assay) to assess bioavailability changes .

- Electrophilic Reactivity : Use DFT calculations (B3LYP/6-31G*) to evaluate halogen interactions with target residues. Chlorine’s larger van der Waals radius may enhance binding but increase metabolic liability .

- In Vivo PK/PD : Administer analogs to rodent models and measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.